Pentachlorobenzyl bromide

Descripción general

Descripción

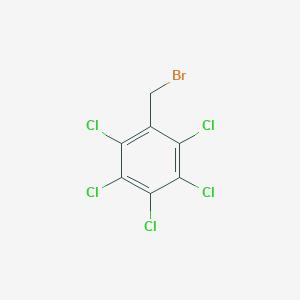

Pentachlorobenzyl bromide is an organic compound characterized by a benzene ring substituted with five chlorine atoms and a bromomethyl group. This compound is known for its reactivity and is used in various chemical synthesis processes.

Métodos De Preparación

Pentachlorobenzyl bromide can be synthesized through the bromination of pentachlorotoluene. The reaction typically involves the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure the selective bromination of the methyl group, resulting in the formation of this compound .

Análisis De Reacciones Químicas

Pentachlorobenzyl bromide undergoes several types of chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Oxidation Reactions: The compound can be oxidized to form pentachlorobenzoic acid.

Reduction Reactions: It can be reduced to form pentachlorotoluene.

Common reagents used in these reactions include sodium hydroxide for substitution reactions, potassium permanganate for oxidation, and hydrogen gas with a palladium catalyst for reduction. The major products formed from these reactions are pentachlorobenzoic acid, pentachlorotoluene, and various substituted benzyl derivatives .

Aplicaciones Científicas De Investigación

Environmental Analysis

PFB-Br is extensively used in the analysis of environmental samples to detect halogenated phenols and other organic pollutants.

Case Studies:

-

Halogenated Phenols in Environmental Samples:

A method utilizing PFB-Br derivatization has been developed for the identification and quantification of chloro-, bromo-, and dichlorophenols in air, water, and sediment samples. This method employs gas chromatography/mass spectrometry (GC/MS) with selected-ion monitoring, achieving detection limits as low as 0.0033 µg/m³ for air samples and 0.0066 µg/L for water samples . -

Analysis of Acidic Pharmaceuticals:

PFB-Br has been applied to develop analytical methods for detecting phenolic endocrine-disrupting chemicals in river water. The derivatization process enhances the sensitivity and selectivity of the analysis, facilitating the monitoring of contaminants in aquatic environments .

Pharmaceutical Research

In pharmaceutical research, PFB-Br plays a crucial role in the derivatization of various compounds to enhance their detectability during analysis.

Case Studies:

-

Detection of Fluoroacetic Acid and Phenoxy Acid Herbicides:

A sensitive GC-MS procedure was established for fluoroacetic acid and phenoxy acid herbicides using triphasal extractive pentafluorobenzylation. This method enabled the detection of these compounds at concentrations ranging from 0.10 to 0.50 µg/mL . -

Methylmalonic Acid Derivatization:

PFB-Br was used to create a tripentafluorobenzyl derivative of methylmalonic acid (MMA). This derivatization facilitated a stable-isotope dilution GC-MS method for quantitative measurement in human urine, demonstrating its application in clinical diagnostics .

Biochemical Assays

PFB-Br is also employed in biochemical assays for the sensitive detection of various biological analytes.

Case Studies:

-

Short Chain Fatty Acids Analysis:

The derivatization of short-chain fatty acids with PFB-Br has been optimized for isotopomer enrichment assays. This method allows for high sensitivity detection using negative chemical ionization mass spectrometry, making it useful for metabolic studies . -

Detection of Inorganic Anions:

PFB-Br has been utilized to derive inorganic anions from biological samples such as plasma and urine. The derivatives formed are suitable for analysis via electron capture detection or negative-ion chemical ionization techniques, enhancing the sensitivity and reliability of results .

Summary Table of Applications

| Application Area | Analytes Detected | Method Used | Detection Limits |

|---|---|---|---|

| Environmental Analysis | Halogenated phenols | GC/MS | 0.0033 µg/m³ (air) |

| Acidic pharmaceuticals | GC-MS | 0.10 - 0.50 µg/mL | |

| Pharmaceutical Research | Methylmalonic acid | Stable-isotope dilution GC-MS | Trace levels |

| Biochemical Assays | Short-chain fatty acids | Negative chemical ionization | High sensitivity |

| Inorganic anions | Electron capture detection | Varies by analyte |

Mecanismo De Acción

The mechanism of action of pentachlorobenzyl bromide involves its reactivity with nucleophiles. The bromine atom in the compound is highly reactive and can be easily displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is utilized in chemical synthesis and modification of biological molecules .

Comparación Con Compuestos Similares

Pentachlorobenzyl bromide can be compared with similar compounds such as pentachlorotoluene and pentabromobenzyl bromide:

Pentachlorotoluene: This compound is similar in structure but lacks the bromine atom. It is less reactive compared to this compound.

Pentabromobenzyl bromide: This compound has bromine atoms instead of chlorine atoms on the benzene ring. .

This compound is unique due to its specific reactivity profile and the presence of both chlorine and bromine atoms, making it a versatile compound in various chemical processes.

Actividad Biológica

Pentachlorobenzyl bromide (PFB-Br) is a halogenated organic compound that has garnered attention for its diverse applications in analytical chemistry, particularly as a derivatization agent in gas chromatography-mass spectrometry (GC-MS). This article delves into the biological activity of PFB-Br, exploring its physicochemical properties, mechanisms of action, and relevant case studies that highlight its significance in biological and environmental contexts.

PFB-Br is characterized by its high electron affinity and thermal stability , making it an effective reagent for derivatizing various organic and inorganic compounds. The compound is soluble in many organic solvents and exhibits strong electron-capturing properties, which enhance its utility in sensitive analytical techniques. Its structure allows for nucleophilic substitution reactions, where the bromine atom acts as a leaving group, facilitating the formation of stable derivatives with target analytes.

The biological activity of PFB-Br can be attributed to its ability to form stable derivatives with various biomolecules. This property is particularly useful in the analysis of fatty acids, amino acids, and other metabolites in biological samples. The derivatization process enhances the detection sensitivity and specificity of these compounds when analyzed using GC-MS.

- Derivatization of Fatty Acids : PFB-Br has been employed to derivatize very short-chain fatty acids, allowing for their sensitive detection through negative ion chemical ionization mass spectrometry. This method has shown high sensitivity due to the low natural isotopomer distribution of these fatty acids .

- Effect on Bacterial Activity : Studies have indicated that benzyl bromides, including PFB-Br, exhibit varying degrees of antibacterial activity. Specifically, they show high effectiveness against Gram-positive bacteria and fungi but moderate activity against Gram-negative bacteria . This differential activity suggests potential applications in antimicrobial formulations.

- Toxicological Studies : Research has highlighted the toxicological endpoints associated with PFB-Br exposure. For instance, it has been linked to dermal absorption concerns and potential carcinogenic effects when evaluated alongside similar compounds . These findings necessitate cautious handling and thorough risk assessments in environments where PFB-Br is utilized.

Analytical Applications

- Detection of Organic Anions : A study demonstrated the efficacy of PFB-Br in the derivatization of organic anions for GC-MS analysis. The method allowed for the simultaneous determination of multiple perfluoroalkyl carboxylic acids with high sensitivity .

- Isotopomer Enrichment Assay : The use of PFB-Br was optimized for isotopomer enrichment assays of various short-chain fatty acids derived from rat liver perfusate. This application underscores its importance in metabolic studies and biochemical research .

Environmental Impact

PFB-Br's role as a derivatization agent extends to environmental monitoring, where it aids in detecting pollutants and assessing their biological impact. Its ability to form stable derivatives enhances the reliability of analytical results in complex matrices such as soil and water samples.

Summary Table: Biological Activity Insights

| Aspect | Details |

|---|---|

| Chemical Structure | Halogenated organic compound with high electron affinity |

| Primary Uses | Derivatization agent in GC-MS for organic/inorganic compounds |

| Biological Effects | Antibacterial activity against Gram-positive bacteria; moderate against Gram-negative bacteria |

| Toxicological Concerns | Potential carcinogenic effects; dermal absorption risks |

| Analytical Applications | Effective for detecting fatty acids and organic anions |

Propiedades

IUPAC Name |

1-(bromomethyl)-2,3,4,5,6-pentachlorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H2BrCl5/c8-1-2-3(9)5(11)7(13)6(12)4(2)10/h1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVDXYWLCPJLCDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H2BrCl5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.